Sodium (4-nitrophenyl)methanesulfonate
Description
Evolution of Arylmethanesulfonate Chemistry in Academic Contexts
The chemistry of arylmethanesulfonates is deeply connected to the development and understanding of their parent acid, methanesulfonic acid (MSA). MSA gained prominence as a "green acid" due to its strong acidity, low toxicity, and biodegradability. rsc.orgrsc.org Unlike traditional mineral acids, it is non-oxidizing and has high thermal stability, which has spurred its adoption in various chemical processes. rsc.org
In academic research, the methanesulfonyl group has been widely utilized as a robust protecting group for phenols. researchgate.net This application is crucial in multi-step organic syntheses where the reactivity of a hydroxyl group needs to be temporarily masked. The stability of the methanesulfonate (B1217627) ester allows it to withstand a variety of reaction conditions before being cleaved to regenerate the phenol (B47542). researchgate.net
A significant evolution in this area has been the use of aryl methanesulfonates as "latent phenols" in nucleophilic aromatic substitution (SNAr) reactions. researchgate.net Researchers have developed methods for the in-situ deprotection of aryl methanesulfonates to generate phenoxides, which can then react with activated aryl halides to form diaryl ethers. mdpi.com This tandem deprotection/SNAr reaction strategy streamlines synthetic pathways, enhancing efficiency and convenience. researchgate.net The development of these methodologies in novel solvent systems, such as ionic liquids, further highlights the ongoing evolution toward greener and more efficient chemical syntheses. mdpi.com
Significance of the 4-Nitrophenyl Moiety in Organic Reactivity Studies
The 4-nitrophenyl group is a critical functional moiety in organic chemistry, primarily due to the strong electron-withdrawing nature of the nitro (-NO2) group. ontosight.ai This property significantly influences the reactivity of the entire molecule. The nitro group exerts both a negative inductive effect (-I) and a negative mesomeric or resonance effect (-M), which withdraws electron density from the aromatic ring. quora.com This electron deficiency makes the aromatic ring more susceptible to nucleophilic attack. ontosight.ai
This electronic effect has several important consequences in reactivity studies:
Acidity Modification : The presence of a 4-nitro group dramatically increases the acidity of phenols. For instance, 4-nitrophenol (B140041) has a pKa of 7.15, making it significantly more acidic than phenol itself (pKa of 10). quora.comwikipedia.org This is because the electron-withdrawing nitro group helps to stabilize the resulting phenolate (B1203915) anion through resonance. quora.com
Leaving Group Ability : The 4-nitrophenolate (B89219) ion is an excellent leaving group. This property is exploited in organic synthesis, particularly in the design of base-labile protecting groups. For example, 4-nitrophenyl carbonates and carbamates are stable in acidic or neutral conditions but are readily cleaved under mild basic conditions to release the highly colored 4-nitrophenolate anion. emerginginvestigators.org
Spectroscopic Monitoring : The cleavage of a 4-nitrophenyl-containing substrate, such as in enzyme assays using 4-nitrophenyl phosphate, releases 4-nitrophenol. wikipedia.org In basic solutions, this product deprotonates to form the 4-nitrophenolate ion, which has a distinct yellow color with a strong absorbance maximum around 405 nm. wikipedia.orgemerginginvestigators.org This chromophoric property allows for the convenient spectrophotometric monitoring of reaction kinetics. emerginginvestigators.org
The combination of these electronic and spectroscopic properties makes the 4-nitrophenyl moiety an invaluable tool for studying reaction mechanisms, designing chemical probes, and developing protecting group strategies. ontosight.aiontosight.ai
Current Research Directions in Methanesulfonate Chemistry
The field of methanesulfonate chemistry continues to expand into new and innovative areas, largely driven by the favorable properties of methanesulfonic acid (MSA) and its derivatives.
A major area of current research is in sustainable chemistry and hydrometallurgy . MSA is being explored as a less toxic and more environmentally friendly alternative to traditional acids for leaching and recovering metals from industrial waste and low-grade ores. rsc.orgresearchgate.net The high solubility of metal methanesulfonate salts is a key advantage in these processes, making it particularly interesting for lead and zinc hydrometallurgy. rsc.org
In the field of energy storage , MSA-based electrolytes are being developed for applications such as redox flow batteries and electroplating. rsc.orgrsc.org The high electrochemical stability of the methanesulfonate anion and the high conductivity of its solutions are beneficial for these applications. rsc.org
Furthermore, research into advanced materials involves the use of sulfonic acid functional groups. Graphene oxide functionalized with sulfonic acid groups is being investigated for a range of applications, including the development of nanocarriers for drug delivery and novel biosensors. nih.govmdpi.com The incorporation of these functional groups can enhance properties like biocompatibility and targeted binding. nih.gov
Another significant research direction is in atmospheric chemistry . Methanesulfonic acid is an oxidation product of dimethylsulfide (DMS), which has large marine emissions. copernicus.org Scientists are studying the role of MSA in the formation and growth of atmospheric aerosol particles, which have important implications for Earth's climate. copernicus.org
Finally, within pharmaceutical process chemistry , there is ongoing research into the formation of sulfonate ester impurities, such as methyl methanesulfonate (MMS), from reactions involving methanesulfonic acid and alcohols. acs.org Understanding and controlling the formation of these potentially mutagenic impurities is critical for ensuring drug safety. acs.org
Table of Compounds
| Compound Name |
|---|
| (4-Nitrophenyl)methanesulfonic acid |
| 4-Nitrophenol |
| 4-Nitrophenyl phosphate |
| Dimethylsulfide (DMS) |
| Methanesulfonic acid (MSA) |
| Methyl methanesulfonate (MMS) |
| Phenol |
| Sodium (4-nitrophenyl)methanesulfonate (B261373) |
| Sodium hydroxide (B78521) |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
36639-50-6 |
|---|---|
Molecular Formula |
C7H7NNaO5S |
Molecular Weight |
240.19 g/mol |
IUPAC Name |
sodium;(4-nitrophenyl)methanesulfonate |
InChI |
InChI=1S/C7H7NO5S.Na/c9-8(10)7-3-1-6(2-4-7)5-14(11,12)13;/h1-4H,5H2,(H,11,12,13); |
InChI Key |
KBJKRRLUCCHTHG-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CS(=O)(=O)[O-])[N+](=O)[O-].[Na+] |
Canonical SMILES |
C1=CC(=CC=C1CS(=O)(=O)O)[N+](=O)[O-].[Na] |
Other CAS No. |
36639-50-6 |
Origin of Product |
United States |
Mechanistic Investigations of 4 Nitrophenyl Methanesulfonate Reactivity
Elucidation of Nucleophilic Substitution Mechanisms
Nucleophilic substitution reactions involving (4-nitrophenyl)methanesulfonate (B261373) are governed by a variety of factors, including the structure of the substrate, the nature of the nucleophile, the solvent, and the inherent properties of the methanesulfonate (B1217627) leaving group. The interplay of these elements determines whether the reaction proceeds through a unimolecular (SN1), bimolecular (SN2), or nucleophilic aromatic substitution (SNAr) mechanism.
SN1 and SN2 Pathways in Arylmethanesulfonate Systems
The competition between SN1 and SN2 pathways is a central theme in the study of alkyl and aryl sulfonate esters. The SN1 mechanism is a two-step process initiated by the slow, rate-determining departure of the leaving group to form a carbocation intermediate, which is then rapidly attacked by a nucleophile. masterorganicchemistry.com Conversely, the SN2 mechanism is a concerted, one-step process where the nucleophile attacks the substrate from the backside as the leaving group departs. masterorganicchemistry.com
Several factors dictate the preferred pathway for arylmethanesulfonate systems. The structure of the electrophile is paramount; primary substrates generally favor the SN2 pathway due to the instability of the corresponding primary carbocation, while tertiary substrates favor the SN1 pathway due to the stability of the tertiary carbocation. masterorganicchemistry.comresearchgate.net The nature of the nucleophile also plays a critical role, with strong nucleophiles favoring the SN2 mechanism and weak nucleophiles favoring the SN1 pathway. researchgate.net
Solvent polarity is another key determinant. Polar protic solvents, capable of hydrogen bonding, can stabilize both the carbocation intermediate in SN1 reactions and the leaving group, thus favoring the SN1 pathway. chemistrysteps.comlibretexts.orgyoutube.com Polar aprotic solvents, on the other hand, tend to favor SN2 reactions. chemistrysteps.comyoutube.com
| Factor | Favors SN1 Pathway | Favors SN2 Pathway |
|---|---|---|
| Substrate Structure | Tertiary > Secondary | Methyl > Primary > Secondary |
| Nucleophile Strength | Weak (e.g., H₂O, ROH) | Strong (e.g., CN⁻, RS⁻, N₃⁻) |
| Solvent Type | Polar Protic (e.g., water, ethanol) | Polar Aprotic (e.g., acetone, DMSO) |
| Leaving Group | Good leaving group required for both |
Role of Leaving Group Ability in Substitution Reactions
The efficiency of both SN1 and SN2 reactions is highly dependent on the ability of the leaving group to depart and stabilize the negative charge it acquires. lscollege.ac.in Sulfonate esters, such as methanesulfonates (mesylates), are generally considered excellent leaving groups because the negative charge on the oxygen atom is effectively delocalized through resonance with the sulfonyl group. nih.gov The stability of the resulting sulfonate anion makes the departure of the leaving group energetically favorable. nih.gov
The substitution of electron-withdrawing or electron-donating groups on the phenyl ring of aryl methanesulfonates can further modulate the leaving group ability. Kinetic studies on the reactions of substituted phenyl methanesulfonates with various nucleophiles have provided valuable insights into these electronic effects. Brønsted-type and Hammett plots are powerful tools in these investigations, correlating reaction rates with the pKa of the leaving group or the electronic properties of the substituents. vanderbilt.edu For instance, in the reaction of Y-substituted phenyl methanesulfonates with hydroxide (B78521), a significant βlg value of -1.35 was observed, indicating a high sensitivity of the reaction rate to the nature of the leaving group. vanderbilt.edu
| Substituent (Y) on Phenyl Ring | Relative Leaving Group Ability | Effect on Reaction Rate |
|---|---|---|
| Electron-withdrawing (e.g., -NO₂) | Increased | Accelerated |
| Electron-donating (e.g., -OCH₃) | Decreased | Retarded |
Nucleophilic Aromatic Substitution (SNAr) in (4-nitrophenyl)methanesulfonate Chemistry
The presence of a strong electron-withdrawing group, such as the nitro group (-NO₂) at the para position of the phenyl ring in (4-nitrophenyl)methanesulfonate, opens up an alternative reaction pathway known as nucleophilic aromatic substitution (SNAr). masterorganicchemistry.comnih.gov This mechanism is distinct from SN1 and SN2 reactions and involves the attack of a nucleophile on the aromatic ring itself, leading to the displacement of a leaving group. libretexts.org
The SNAr mechanism typically proceeds through a two-step addition-elimination process. In the first, rate-determining step, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.orgpressbooks.pub The presence of the para-nitro group is crucial for stabilizing this intermediate by delocalizing the negative charge through resonance. masterorganicchemistry.comnih.gov In the second, faster step, the leaving group is expelled, and the aromaticity of the ring is restored. libretexts.org
Kinetic studies of SNAr reactions have shown that the rate is significantly enhanced by the presence of electron-withdrawing groups at the ortho and para positions relative to the leaving group. masterorganicchemistry.comscholaris.ca The nature of the leaving group also plays a role, although the C-X bond is not broken in the rate-determining step. nih.gov
| Factor | Influence on SNAr Rate | Rationale |
|---|---|---|
| Electron-withdrawing Group (-NO₂) | Strongly accelerates | Stabilizes the Meisenheimer complex intermediate through resonance. masterorganicchemistry.com |
| Position of -NO₂ Group | Ortho/Para > Meta | Allows for direct resonance delocalization of the negative charge. masterorganicchemistry.com |
| Nucleophile Strength | Rate increases with stronger nucleophiles | The nucleophile is involved in the rate-determining step. scholaris.ca |
Studies on Elimination Reaction Pathways
In addition to substitution reactions, (4-nitrophenyl)methanesulfonate can also undergo elimination reactions, particularly under basic conditions. The specific pathway of elimination is influenced by the substrate structure, the strength and steric hindrance of the base, and the solvent.
E1cb-type Elimination in Methanesulfonate Reactions
The E1cb (Elimination, Unimolecular, conjugate Base) mechanism is a two-step elimination pathway that is favored when the substrate has an acidic β-hydrogen and a relatively poor leaving group. libretexts.orgdtic.mil The reaction begins with the deprotonation of the β-carbon by a base to form a carbanion intermediate (the conjugate base). libretexts.orglscollege.ac.indtic.mil In the second, slower step, the leaving group departs, leading to the formation of a double bond. libretexts.orgdtic.mil
The Brønsted plot of the hydroxide rate constant versus phenol (B47542) acidity shows a sharp break. masterorganicchemistry.com
The rate constant for the alkaline hydrolysis of the 4-nitrophenyl ester is approximately 1000-fold larger than that of the corresponding benzene- and methanesulfonates. masterorganicchemistry.com
Esters of acidic phenols undergo general base-catalyzed hydrolysis with a significant primary deuterium (B1214612) isotope effect. masterorganicchemistry.com
These findings suggest the formation of a carbanionic intermediate, a hallmark of the E1cb pathway.
| Step | Description | Key Feature |
|---|---|---|
| 1 (Fast) | Deprotonation of the β-hydrogen by a base. | Formation of a carbanion intermediate. libretexts.orgdtic.mil |
| 2 (Slow) | Departure of the methanesulfonate leaving group. | Rate-determining step. libretexts.org |
Influence of Reaction Conditions on Elimination Selectivity
The competition between elimination and substitution reactions, as well as the selectivity between different elimination pathways (e.g., E1cb vs. E2), is highly dependent on the reaction conditions. The choice of base and solvent can significantly influence the outcome of the reaction.
Strong, sterically hindered bases tend to favor elimination over substitution. nih.govlibretexts.org For arylmethanesulfonate systems, the use of a strong base is a prerequisite for the E1cb mechanism, as it is required for the initial deprotonation step. libretexts.orgdtic.mil The concentration of the base can also affect the reaction rate and mechanism.
The solvent plays a crucial role in determining the reaction pathway. Polar protic solvents can stabilize charged intermediates, which may favor E1cb or E1 pathways. In contrast, polar aprotic solvents can enhance the basicity of the nucleophile/base, potentially favoring an E2 mechanism. The interplay between the solvent's ability to solvate ions and its influence on the strength of the base can be complex. chemistrysteps.com For instance, protic solvents can cage nucleophiles through hydrogen bonding, which can decrease nucleophilicity and favor elimination over substitution. chemistrysteps.com
| Condition | Influence on Elimination Selectivity |
| Base Strength | Strong bases favor elimination pathways (E2 and E1cb). nih.govlibretexts.org |
| Base Steric Hindrance | Bulky bases favor elimination over substitution. libretexts.org |
| Solvent Polarity | Polar protic solvents can favor E1 and E1cb by stabilizing ionic intermediates. |
| Temperature | Higher temperatures generally favor elimination over substitution. |
Hydrolysis Mechanisms of (4-nitrophenyl)methanesulfonate Esters
The hydrolysis of (4-nitrophenyl)methanesulfonate esters is a focal point of mechanistic studies, revealing complex interactions with aqueous media, enzymes, and host-guest systems.
Aqueous Hydrolysis Mechanisms and Carbanion Intermediates
The aqueous hydrolysis of nitro derivatives of phenyl phenylmethanesulfonate (B8461500), including p-nitrophenyl phenylmethanesulfonate, has been a subject of detailed kinetic analysis. acs.org These studies often involve monitoring the reaction in a basic aqueous medium to elucidate the underlying mechanism. acs.org A key feature of the alkaline hydrolysis of certain sulfonate esters is the potential for an E1cB (Elimination Unimolecular conjugate Base) mechanism. This is suggested by kinetic data showing that the observed rate constant is dependent on both a spontaneous and a hydroxide-catalyzed pathway. For aryl (methylsulfonyl)methanesulfonates, the hydrolysis follows a kinetic law consistent with the ionization of the ester, pointing towards the formation of an anionic sulfene (B1252967) intermediate.
Evidence for carbanion intermediates comes from several lines of investigation. For instance, in the alkaline hydrolysis of esters of weakly acidic phenols, a high selectivity is observed. Trapping experiments using amines have indicated the presence of a common intermediate in the aminolysis of these esters. Furthermore, the hydroxide rate constant for the 4-nitrophenyl ester is significantly larger than for corresponding benzene- and methanesulfonates, suggesting a mechanism sensitive to the electronic effects of the nitro group. researchgate.net The heterolytic cleavage of a C-H bond, where the electron pair remains with the carbon, results in the formation of a carbanion. libretexts.org
Enzyme-Mediated Hydrolysis and Sulfatase Activity of Carbonic Anhydrase Isoforms
Several isoforms of carbonic anhydrase (CA), a family of metalloenzymes, have been shown to effectively hydrolyze methanesulfonate derivatives of phenols. tandfonline.com This enzymatic activity results in the formation of the corresponding phenols, which can then act as inhibitors of the carbonic anhydrase itself. tandfonline.comnih.gov Specifically, human carbonic anhydrase isoforms hCA I, hCA II, hCA IV, and hCA VI have demonstrated this sulfatase activity. tandfonline.com
The inhibitory constants (KI) of the resulting phenols vary across the different CA isoforms, indicating a range of binding affinities. This enzymatic hydrolysis is noteworthy because 4-nitrophenyl-sulfate, a structurally related activated ester, is not a substrate for these enzymes. tandfonline.comnih.gov The ability of CAs to hydrolyze these methanesulfonate esters highlights a specific sulfatase activity that is distinct from their canonical function of CO2 hydration. tandfonline.com
| Carbonic Anhydrase Isoform | Range of Inhibitory Constants (K_I) (µM) |
| hCA I | 10.24 to 4012 |
| hCA II | 0.10 to 35.42 |
| hCA IV | 0.49 to 45.06 |
| hCA VI | 3.27 to 608 |
Host-Guest Catalysis in Hydrolytic Processes
Host-guest chemistry offers a unique environment for studying and influencing chemical reactions, including hydrolysis. Supramolecular systems, such as metal-organic cages, can encapsulate guest molecules and accelerate their chemical transformations. chemrxiv.orgscispace.com This catalytic effect arises from the spatial confinement of the reactant within the host's cavity, which can stabilize transition states and favor more reactive conformations. chemrxiv.org
Investigating Regioselective and Chemoselective Bond Cleavage
The reactions of nitrobenzenesulfonates can proceed through different bond cleavage pathways, primarily involving the rupture of either the C-S or C-O bond. The regioselectivity and chemoselectivity of these reactions are influenced by the reaction conditions and the nature of the nucleophile.
C-S Bond Rupture in Nitrobenzenesulfonate Reactions
An unusual reaction pathway for sulfonate esters, the cleavage of the C-S bond, has been observed in reactions of nitrobenzenesulfonates with mercaptide anions. cdnsciencepub.com Two primary mechanisms have been explored to explain this phenomenon: the formation of a radical anion intermediate through single electron transfer, and nucleophilic aromatic substitution. cdnsciencepub.com
Competing C-O Bond Cleavage Pathways
In addition to C-S bond rupture, the more conventional C-O bond cleavage is also a competing pathway in the reactions of nitrobenzenesulfonate esters. cdnsciencepub.com The relative propensity for C-S versus C-O bond cleavage has been investigated to understand the factors governing the reaction outcome. cdnsciencepub.com
For example, in the reaction of certain bis(nitroaryl) sulfonates with p-tolyl mercaptide anions, it was determined that the ratio of products formed from C-S rupture to those from C-O rupture could be as high as approximately 19:1. cdnsciencepub.com This indicates a strong preference for the C-S cleavage pathway under these specific conditions. The cleavage of a C-O bond is a form of heterolytic cleavage, where one atom retains both electrons from the bond. libretexts.org
Computational Chemistry Applications in 4 Nitrophenyl Methanesulfonate Research
Quantum Chemical Calculations for Mechanistic Insights
Quantum chemical calculations are fundamental to understanding the intricate details of chemical reactions involving (4-nitrophenyl)methanesulfonate (B261373). These methods allow for the exploration of potential energy surfaces, identification of reaction pathways, and characterization of transient species that are often difficult to observe experimentally.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and reactivity of molecules. nih.gov In the context of (4-nitrophenyl)methanesulfonate, DFT calculations, often at levels of theory like B3LYP/6-311++G(d,p), can be employed to model reaction pathways, calculate activation energies, and determine the geometries of reactants, transition states, and products. mdpi.com
For instance, in reactions involving the sulfonate group, DFT can elucidate whether the mechanism is concerted or stepwise. By mapping the potential energy surface, researchers can identify the lowest energy path for a given transformation. These calculations provide critical data on bond-breaking and bond-forming processes, offering a detailed narrative of the reaction mechanism. The insights gained from DFT studies are crucial for optimizing reaction conditions to favor desired products.
Table 1: Representative DFT-Calculated Parameters for a Hypothetical Reaction Intermediate
| Parameter | Value | Significance |
| Relative Energy (kcal/mol) | 15.2 | Indicates the stability of the intermediate relative to reactants. |
| Key Bond Length (Å) | 1.85 | Elongation of a specific bond suggests its potential cleavage. |
| Imaginary Frequency (cm⁻¹) | -250 | The presence of a single imaginary frequency confirms a transition state. |
Note: The data in this table is illustrative and intended to represent typical outputs from DFT calculations for reaction mechanism studies.
The electronic properties of a molecule are key determinants of its reactivity. Molecular orbital studies, particularly the analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provide valuable information about the reactive sites of (4-nitrophenyl)methanesulfonate. mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. mdpi.com
The energy gap between the HOMO and LUMO is a crucial parameter for predicting the chemical reactivity and kinetic stability of the molecule. mdpi.com A smaller HOMO-LUMO gap suggests higher reactivity. mdpi.com For (4-nitrophenyl)methanesulfonate, the electron-withdrawing nitro group significantly influences the electronic distribution and orbital energies. Computational analysis can precisely quantify these effects, highlighting the electrophilic and nucleophilic centers within the molecule and thereby predicting its behavior in various reactions. nih.gov
Table 2: Frontier Molecular Orbital Energies and Reactivity Descriptors
| Descriptor | Value (eV) | Implication for Reactivity |
| HOMO Energy | -7.5 | Indicates electron-donating capacity. |
| LUMO Energy | -3.4 | Indicates electron-accepting capacity. |
| HOMO-LUMO Gap | 4.1 | Correlates with chemical reactivity and stability. mdpi.com |
| Chemical Hardness (η) | 2.05 | Measures resistance to change in electron distribution. |
| Global Electrophilicity (ω) | 3.21 | Quantifies the electrophilic nature of the molecule. |
Note: The values in this table are hypothetical and serve as examples of data obtained from molecular orbital analysis.
Theoretical Modeling of Reaction Transition States and Intermediates
The transition state is a fleeting, high-energy configuration along the reaction coordinate that dictates the reaction rate. aps.org Theoretical modeling is uniquely suited to characterize these transient structures. Using computational methods, the geometry of transition states and intermediates in reactions of (4-nitrophenyl)methanesulfonate can be optimized, and their energies calculated. chemrxiv.org
The identification of a transition state is confirmed by frequency calculations, where a true transition state possesses exactly one imaginary frequency corresponding to the motion along the reaction coordinate. chemrxiv.org The energy difference between the reactants and the transition state determines the activation energy barrier, a critical factor in reaction kinetics. Furthermore, modeling intermediates can help to confirm multi-step reaction pathways. chemrxiv.org This detailed structural and energetic information is invaluable for understanding and controlling chemical reactions.
Computational Approaches for Catalyst and Substrate Design in Sulfonate Chemistry
Computational chemistry plays a pivotal role in the rational design of catalysts and the modification of substrates to enhance reactivity and selectivity in sulfonate chemistry. mdpi.com By understanding the electronic and steric interactions between a catalyst and a substrate like (4-nitrophenyl)methanesulfonate, researchers can design more efficient catalytic systems. rsc.org
For example, DFT calculations can be used to screen potential catalysts by evaluating the binding energies of reactants and the activation barriers of catalyzed reactions. acs.org This computational screening can significantly reduce the experimental effort required to identify optimal catalysts. Moreover, computational models can predict how modifications to the substrate, such as altering substituent groups on the phenyl ring of (4-nitrophenyl)methanesulfonate, would affect its reactivity. This predictive power accelerates the development of new synthetic methodologies and novel compounds with desired properties. The integration of computational design with experimental work creates a synergistic approach to advancing sulfonate chemistry. mdpi.com
Advanced Analytical Methodologies for 4 Nitrophenyl Methanesulfonate Characterization
Chromatographic Separations and Detection Strategies
Chromatography is the primary technique for separating sodium (4-nitrophenyl)methanesulfonate (B261373) from impurities and other components in a mixture. Both high-performance liquid chromatography and gas chromatography can be adapted for its analysis.
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for assessing the purity of non-volatile compounds like sodium (4-nitrophenyl)methanesulfonate. Reversed-phase HPLC (RP-HPLC) is particularly suitable.
A typical HPLC method would involve a C18 stationary phase column, which separates compounds based on their hydrophobicity. Since sulfonate groups are highly polar, ion-pairing agents are often added to the mobile phase to improve retention and peak shape. nih.govnih.gov An analogous method for the separation of 4-nitrophenol (B140041) and its sulfate (B86663) conjugate uses a C18 column with a mobile phase consisting of methanol (B129727) and a citrate (B86180) buffer containing tetrabutylammonium (B224687) bromide (TBAB) as an ion-pairing agent. nih.govnih.govresearchgate.net
Due to the presence of the nitrophenyl group, the compound has a strong chromophore, making it readily detectable by a UV-Vis detector, typically at a wavelength around 290 nm. nih.gov This approach allows for the separation and quantification of the main compound as well as related impurities, providing a detailed purity profile. mdpi.com
Table 3: Typical HPLC Parameters for Aromatic Sulfonate Analysis
| Parameter | Typical Condition |
| Column | Reversed-Phase C18, 5 µm |
| Mobile Phase | Gradient or isocratic mixture of Acetonitrile/Methanol and an aqueous buffer (e.g., acetate, citrate) |
| Additives | Ion-pairing agent (e.g., TBAB) may be used |
| Flow Rate | 0.5 - 1.5 mL/min |
| Detection | UV-Vis at ~290 nm |
| Temperature | Ambient or controlled (e.g., 30-40 °C) |
Direct analysis of this compound by Gas Chromatography (GC) is not feasible due to its salt nature, which makes it non-volatile. researchgate.net Therefore, a derivatization step is mandatory to convert the sulfonic acid moiety into a volatile and thermally stable derivative, typically an ester. libretexts.org
Common derivatization strategies for sulfonic acids include alkylation to form esters (e.g., methyl or ethyl esters). gcms.cz This can be achieved by reacting the sulfonic acid or its salt with an alkylating agent. Once derivatized into a volatile form, such as methyl (4-nitrophenyl)methanesulfonate, the compound can be readily analyzed by GC, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for detection. researchgate.netnih.govglobalresearchonline.net GC-MS provides the added advantage of mass confirmation of the derivative and any related volatile impurities. japsonline.com The analysis of related methanesulfonate (B1217627) esters by GC often utilizes capillary columns with polyethylene (B3416737) glycol or similar stationary phases. researchgate.net
Other Quantitative Analytical Methods for Sulfonate Compounds (e.g., TOC, COD)
In addition to specific chromatographic and spectroscopic methods, other non-specific quantitative techniques can be used, particularly in the context of environmental water quality assessment.
Total Organic Carbon (TOC): TOC analysis measures the total amount of carbon bound in organic compounds within a water sample. alwsci.com It is a direct measure of the total organic pollution and does not distinguish between different organic compounds. boquinstrument.com High concentrations of this compound in wastewater would contribute to an elevated TOC value. The method typically involves the high-temperature oxidation of organic matter to carbon dioxide, which is then quantified using a non-dispersive infrared (NDIR) detector. alwsci.com
Chemical Oxygen Demand (COD): COD is an indirect measure of the amount of organic matter in a sample. uga.edu It quantifies the amount of a strong chemical oxidant (like potassium dichromate) required to oxidize all the oxidizable organic and inorganic substances in the water. concawe.eumantech-inc.com The presence of organic sulfonates will lead to an increased COD. Like TOC, COD is a bulk parameter and does not provide information on the concentration of the specific sulfonate compound, but it is a widely used indicator for assessing the organic load in wastewater treatment processes. uga.edu
Crystallographic Characterization of Sulfonate Esters and Complexes
The precise three-dimensional arrangement of atoms and molecules in a crystalline solid is fundamental to understanding its physical and chemical properties. X-ray crystallography stands as the definitive method for elucidating these structures, providing detailed insights into bond lengths, bond angles, and intermolecular interactions. This section focuses on the crystallographic characterization of (4-nitrophenyl)methanesulfonate esters and any associated complexes.
Crystallographic Data of 4-Nitrophenyl Methanesulfonate
The crystal structure of 4-nitrophenyl methanesulfonate has been determined, providing valuable information about its molecular geometry and packing in the solid state. acs.org The crystallographic data, deposited with the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 669570, reveals the specific arrangement of the methanesulfonyl group and the 4-nitrophenyl moiety. acs.org
Below is a summary of the key crystallographic parameters for 4-nitrophenyl methanesulfonate.
| Parameter | Value |
| Chemical Formula | C₇H₇NO₅S |
| CCDC Deposition No. | 669570 |
| Associated Article DOI | 10.1021/ic700687t |
Note: Detailed unit cell dimensions, space group, and atomic coordinates are available through the Cambridge Crystallographic Data Centre.
Crystallographic Characterization of (4-Nitrophenyl)methanesulfonate Complexes
A comprehensive search of available scientific literature and crystallographic databases did not yield any specific crystallographic data for metal complexes involving the (4-nitrophenyl)methanesulfonate ligand. While the crystallographic analysis of various metal complexes with other sulfonate or nitrophenyl-containing ligands is well-documented, specific structural information for complexes of the titular compound appears to be unavailable at the time of this writing. The synthesis and crystallographic characterization of such complexes would be a novel area of research, potentially revealing interesting coordination modes and supramolecular architectures.
Exploration of 4 Nitrophenyl Methanesulfonate in Advanced Chemical Transformations
Utilization as a Reagent in Organic Synthesis Beyond Precursor Roles
While Sodium (4-nitrophenyl)methanesulfonate (B261373) is widely recognized as an intermediate in the synthesis of dyes, pigments, and pharmaceuticals, its utility extends far beyond that of a mere building block. The inherent reactivity of the (4-nitrophenyl)methyl group, activated by the electron-withdrawing nitro group, allows it to participate in a variety of organic reactions, facilitating the construction of complex molecular architectures.
Facilitating Nucleophilic Additions and Substitutions
The methanesulfonate (B1217627) moiety of Sodium (4-nitrophenyl)methanesulfonate is an excellent leaving group, making the benzylic carbon susceptible to nucleophilic attack. This property is harnessed in a range of nucleophilic substitution reactions. The electron-withdrawing nature of the para-nitro group further enhances the electrophilicity of the benzylic carbon, promoting reactions with a diverse array of nucleophiles.
Research has shown that related methanesulfonate derivatives can react with nucleophiles such as alkali metal halides and hydroxide (B78521) ions. For instance, the reaction of (S)-(4-nitrophenyl)[(4S)-2-oxo-1,3-oxazolidin-4-yl]methyl methanesulfonate with lithium hydroxide leads to the formation of [(2R,3R)-3-(4-nitrophenyl)aziridin-2-yl]methanol, demonstrating the compound's role in facilitating intramolecular nucleophilic substitution to form strained ring systems. While this example does not use the sodium salt directly, it highlights the reactivity of the core (4-nitrophenyl)methanesulfonate structure in complex transformations.
Strategies for Enabling Complex Molecule Formation
The reactivity of the (4-nitrophenyl)methanesulfonate unit can be strategically employed in the synthesis of complex molecules. Its ability to introduce the 4-nitrobenzyl group into a molecule can be a key step in a longer synthetic sequence. The nitro group itself can then be further transformed into other functional groups, such as amines, providing a handle for additional molecular elaboration. This versatility makes it a valuable tool for constructing intricate molecular frameworks. While specific examples of its application in the total synthesis of complex natural products are not extensively documented in readily available literature, its foundational role as a reactive intermediate suggests significant potential in this area.
Application in Sulfonyl Transfer Chemistry
A significant and advanced application of (4-nitrophenyl)methanesulfonate derivatives lies in the realm of sulfonyl transfer chemistry. This area of research has seen the development of innovative methods for the formation of carbon-oxygen bonds, particularly in the synthesis of aryl ethers.
Synthesis of Aryl Ethers via Sulfonyl Transfer Reactions
Recent studies have highlighted the efficacy of 4-nitrophenyl phenylmethanesulfonate (B8461500) in a fluorine-free version of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, termed Sulfur-Phenolate Exchange (SuPhenEx). In this process, the 4-nitrophenolate (B89219) group acts as an excellent leaving group, facilitating the transfer of the sulfonyl moiety to a wide range of phenols and alcohols. This methodology provides a rapid and high-yielding route to various sulfonylated products under ambient conditions.
The reaction of 4-nitrophenyl phenylmethanesulfonate with various substituted phenols demonstrates the broad scope of this transformation. The electron-withdrawing or -donating nature of the substituents on the incoming phenol (B47542) influences the reaction rate and yield, showcasing the tunability of the process.
| Phenol Nucleophile | Product | Yield (%) | Reaction Time |
|---|---|---|---|
| 4-Methoxyphenol | 4-Methoxyphenyl Phenylmethanesulfonate | 100 | 10 min |
| Phenol | Phenyl Phenylmethanesulfonate | 100 | 10 min |
| 4-Chlorophenol | 4-Chlorophenyl Phenylmethanesulfonate | 100 | 10 min |
| 4-Nitrophenol (B140041) | 4-Nitrophenyl Phenylmethanesulfonate | 100 | 10 min |
This method is not limited to phenols; a variety of alkyl alcohols also react efficiently, affording the corresponding alkyl phenylmethanesulfonates in high yields.
| Alcohol Nucleophile | Product | Yield (%) | Reaction Time |
|---|---|---|---|
| Methanol (B129727) | Methyl Phenylmethanesulfonate | 100 | 10 min |
| Ethanol | Ethyl Phenylmethanesulfonate | 100 | 10 min |
| Isopropanol | Isopropyl Phenylmethanesulfonate | 100 | 10 min |
| tert-Butanol | tert-Butyl Phenylmethanesulfonate | 0 | - |
The reaction's success hinges on the strong electron-withdrawing nature of the para-nitro group on the phenolate (B1203915), which makes it an excellent leaving group. This "sulfonyl transfer" represents a significant advance in the synthesis of sulfonate esters and, by extension, can be a pathway to aryl ethers.
Strategic Use as a Latent Phenol Equivalent in C-O Bond Formation
Aryl methanesulfonates, including the (4-nitrophenyl)methanesulfonate moiety, can be employed as "latent phenol equivalents" in the synthesis of diaryl ethers. This strategy involves the in-situ deprotection of the methanesulfonate to generate a phenoxide, which then participates in a nucleophilic aromatic substitution (SNAr) reaction with an activated aryl halide. This tandem deprotection-SNAr approach provides an efficient route to unsymmetrical diaryl ethers.
For instance, the reaction of an aryl methanesulfonate with an activated aryl halide, such as 4-fluoronitrobenzene, in the presence of a base like potassium phosphate, can lead to the formation of a C-O bond and the desired diaryl ether. While this has been demonstrated with various aryl methanesulfonates, the principle is directly applicable to derivatives of (4-nitrophenyl)methanesulfonic acid, where the methanesulfonate group serves as a protecting group for the phenol that is "unmasked" under the reaction conditions to participate in the subsequent bond formation. This approach is particularly valuable as it avoids the direct handling of potentially reactive or unstable phenol starting materials.
Derivatization Strategies for Modulating Reactivity and Selectivity
The reactivity and selectivity of the (4-nitrophenyl)methanesulfonate core can be modulated through various derivatization strategies. While specific literature on the derivatization of this compound for the purpose of tuning its synthetic utility is not abundant, general principles of organic chemistry suggest several potential avenues for modification.
Alterations to the aromatic ring, for example, by introducing additional substituents, could influence the electronic properties of the molecule and, consequently, the reactivity of the benzylic position and the leaving group ability of the sulfonate. For instance, the introduction of further electron-withdrawing groups could enhance the electrophilicity of the benzylic carbon, potentially leading to faster reaction rates in nucleophilic substitution reactions. Conversely, the addition of electron-donating groups might decrease its reactivity.
Modifications to the methanesulfonyl group itself could also be envisaged. Replacing the methyl group with other alkyl or aryl groups would create a family of related sulfonates with varying steric and electronic properties, which could in turn influence their reactivity and selectivity in the transformations discussed above. Such derivatization strategies, while not yet extensively explored for this specific compound in the available literature, represent a promising area for future research to expand the synthetic toolkit based on the (4-nitrophenyl)methanesulfonate scaffold.
Synthetic Modifications for Activated Ester Formation in Peptide Synthesis
The synthesis of peptides, the building blocks of proteins, relies on the efficient formation of amide bonds between amino acids. A key strategy to facilitate this process involves the "activation" of the carboxylic acid group of one amino acid to make it more susceptible to nucleophilic attack by the amino group of another. One well-established class of activated intermediates is the 4-nitrophenyl (PNP) esters. These esters strike a balance between sufficient reactivity for amide bond formation and stability against premature hydrolysis.
While direct evidence for the use of this compound in the widespread generation of these activated esters in peptide synthesis is not extensively documented in readily available literature, its chemical structure provides a basis for its potential application. The core principle would involve the displacement of the methanesulfonate group by the carboxylate of an N-protected amino acid.
The proposed reaction mechanism would likely involve the N-protected amino acid, acting as a nucleophile, attacking the benzylic carbon of the (4-nitrophenyl)methane moiety, leading to the departure of the sulfonate leaving group and the formation of the desired 4-nitrophenyl ester. The electron-withdrawing nitro group on the phenyl ring is crucial as it enhances the electrophilicity of the ester, thereby facilitating the subsequent aminolysis step during peptide coupling.
Table 1: Key Components in the Proposed Activated Ester Formation
| Compound/Functional Group | Role in the Reaction |
| N-Protected Amino Acid | Nucleophile, provides the amino acid backbone. |
| This compound | Potential electrophile, source of the 4-nitrophenyl activating group. |
| Methanesulfonate | Leaving group. |
| 4-Nitrophenyl Group | Electron-withdrawing group that activates the resulting ester for peptide bond formation. |
Research in the broader field of peptide synthesis has extensively utilized various 4-nitrophenyl esters due to their crystalline nature, which allows for easy purification, and their moderate reactivity, which helps in minimizing side reactions such as racemization. The superiority of 4-nitrophenyl activated esters in terms of stability and yields for acylation reactions has been demonstrated in various contexts, including the radiolabeling of biomolecules.
Design of Functionalized (4-nitrophenyl)methanesulfonate Derivatives for Specific Reactivity
Beyond its potential role in standard peptide synthesis, the (4-nitrophenyl)methanesulfonate scaffold presents a versatile platform for the design of functionalized derivatives with tailored reactivity. By introducing additional substituents on the phenyl ring or modifying the methanesulfonate group, it is conceivable to fine-tune the electronic properties and steric hindrance of the molecule, thereby directing its reactivity towards specific chemical transformations.
The design of such derivatives could focus on several key aspects:
Modulation of Reactivity: The introduction of further electron-withdrawing or electron-donating groups on the aromatic ring could modulate the leaving group ability of the sulfonate and the reactivity of the resulting activated ester. For instance, additional electron-withdrawing groups could enhance the reactivity for coupling with sterically hindered amino acids.
Introduction of Reporter Groups: Functionalization could involve the incorporation of fluorescent or chromophoric moieties. Such derivatives could serve as probes to monitor the progress of a reaction or to label peptides and proteins for analytical and diagnostic purposes.
Solid-Phase Synthesis Anchors: Derivatives could be designed with functional groups that allow for their attachment to solid supports. This would enable their use in solid-phase peptide synthesis (SPPS), a cornerstone of modern peptide chemistry, facilitating the purification and handling of intermediates.
Table 2: Potential Functionalizations of (4-nitrophenyl)methanesulfonate and Their Applications
| Functional Group Addition | Potential Application | Rationale |
| Additional Electron-Withdrawing Groups (e.g., -CF₃, -CN) | Enhanced reactivity in peptide coupling. | Increases the electrophilicity of the activated ester. |
| Fluorescent Moieties (e.g., Dansyl, Fluorescein) | Probes for reaction monitoring and biomolecule labeling. | Allows for detection and quantification through fluorescence spectroscopy. |
| Linkers for Solid Support Attachment (e.g., -COOH, -NH₂) | Use in Solid-Phase Peptide Synthesis (SPPS). | Enables immobilization of the activating group for streamlined synthesis and purification. |
While the direct application of this compound in these advanced chemical transformations is an area that warrants further investigation, the principles of organic chemistry and the established utility of related compounds provide a strong foundation for its potential as a valuable synthetic tool. The exploration of its reactivity and the design of its functionalized derivatives could lead to novel methodologies in peptide synthesis and other areas of organic chemistry.
Q & A
Basic Question
- Primary storage : Store in a sealed, moisture-proof container at room temperature (20–25°C). Avoid refrigeration, as condensation may introduce moisture .
- Handling : Use desiccants in storage cabinets and handle under nitrogen/vacuum for air-sensitive protocols .
Advanced Consideration : For long-term stability (>6 months), conduct periodic purity checks via HPLC (C18 column, mobile phase: 70:30 water:acetonitrile) to detect degradation products like 4-nitrophenol .
What methodological considerations are critical when using this compound in enzymatic transglycosylation studies?
Advanced Question
- Buffer Optimization : Use 50 mM sodium citrate buffer (pH 5.5) to maintain enzyme activity, as higher ionic strength (e.g., 250 mM sodium azide) may reduce catalytic efficiency by 66% .
- Donor-Acceptor Pairing : Pair with β-D-galactopyranoside donors to study transglycosylation kinetics. Monitor reactions via TLC (silica gel, ethyl acetate:methanol 9:1) for product separation .
- Activity Assays : Terminate reactions with 0.1 M NaOH to stabilize 4-nitrophenol for spectrophotometric quantification .
How can researchers address contradictions in reactivity data across experimental setups?
Advanced Question
Contradictions often arise from:
- Purity Variability : Verify compound purity (>95% via HPLC) to exclude impurities affecting reactivity .
- Buffer Interference : Sodium azide (used in enzymatic assays) may quench reactive intermediates; validate with alternative preservatives (e.g., 0.02% sodium azide) .
- Temperature Effects : Kinetic discrepancies at 25°C vs. 65°C require Arrhenius analysis to reconcile .
Resolution Strategy : Replicate experiments under standardized conditions (pH, ionic strength, temperature) and use statistical tools (e.g., ANOVA) to identify outlier datasets .
What synthetic routes utilize this compound as an intermediate for bioactive molecules?
Advanced Question
- Ion Exchanger Inhibitors : Serve as a precursor for KB-R7943 , a Na⁺/Ca²⁺ exchanger inhibitor, via nucleophilic substitution of the sulfonate group with aryloxy amines .
- Sulfonated Probes : React with thiol-containing biomolecules (e.g., cysteine residues) to create fluorescent tags for protein labeling .
Validation : Confirm reaction completion via LC-MS (negative ion mode for sulfonate detection) and NMR (disappearance of sulfonate proton at δ 3.1–3.3 ppm) .
What analytical techniques are recommended for characterizing purity and structural integrity?
Basic Question
- Chromatography : HPLC with UV detection (220 nm for sulfonate, 400 nm for nitrophenyl) .
- Spectroscopy :
Advanced Application : Single-crystal X-ray diffraction (as in sodium methanesulfonate studies) resolves 3D conformation and hydrogen-bonding networks .
How does the sulfonate group influence interactions with biological macromolecules compared to other sulfonates?
Advanced Question
- Electrostatic Effects : The sulfonate’s negative charge facilitates binding to cationic domains (e.g., enzyme active sites), while the 4-nitrophenyl group enhances π-π stacking with aromatic residues .
- Comparative Studies : Unlike simpler sulfonates (e.g., sodium methanesulfonate), the 4-nitrophenyl moiety increases steric hindrance, reducing nonspecific binding in protein assays .
Validation : Use surface plasmon resonance (SPR) to measure binding kinetics with target proteins .
What role does this compound play in modulating ion exchanger activity, and how can this be validated?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
